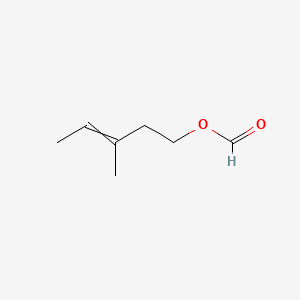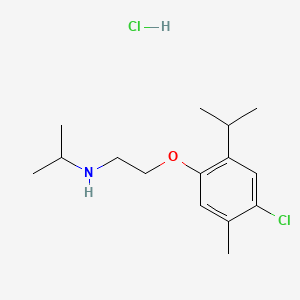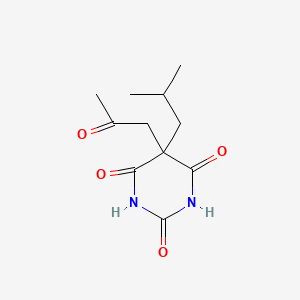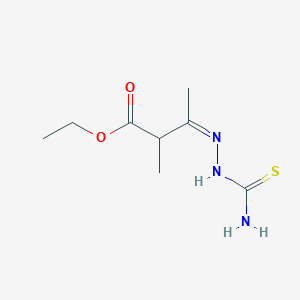
Benzenesulfonic acid, 3-((4-(ethyl(phenylmethyl)amino)phenyl)azo)-4-((4-methylphenyl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 3-((4-(ethyl(phenylmethyl)amino)phenyl)azo)-4-((4-methylphenyl)sulfonyl)- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound also contains sulfonic acid groups, which enhance its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-((4-(ethyl(phenylmethyl)amino)phenyl)azo)-4-((4-methylphenyl)sulfonyl)- typically involves a multi-step process:
Diazotization: The starting material, an aromatic amine, is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an amino or hydroxyl group to form the azo compound.
Sulfonation: The resulting azo compound is sulfonated using sulfuric acid or oleum to introduce the sulfonic acid groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the azo group (N=N) is converted to other functional groups.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Products may include nitro compounds or carboxylic acids.
Reduction: Amines are the primary products.
Substitution: Depending on the reagent, products can include halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Dye and Pigment Industry: The compound is used as a dye intermediate due to its vivid color properties.
Analytical Chemistry: It can be used as a reagent for detecting the presence of certain ions or compounds.
Biology and Medicine
Biological Staining: The compound can be used to stain biological tissues for microscopic examination.
Pharmaceuticals: It may serve as an intermediate in the synthesis of drugs with specific therapeutic properties.
Industry
Textile Industry: Used in the dyeing of fabrics.
Paper Industry: Employed in the coloring of paper products.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The sulfonic acid groups enhance its solubility, allowing it to penetrate biological tissues or industrial materials effectively. The exact molecular pathways involved depend on the specific application, such as binding to proteins in biological staining or interacting with fibers in textile dyeing.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-((4-aminophenyl)azo)-: Another azo compound with similar dyeing properties.
Benzenesulfonic acid, 2-((4-(dimethylamino)phenyl)azo)-: Known for its use in analytical chemistry.
Uniqueness
The unique combination of the ethyl(phenylmethyl)amino group and the 4-methylphenylsulfonyl group in benzenesulfonic acid, 3-((4-(ethyl(phenylmethyl)amino)phenyl)azo)-4-((4-methylphenyl)sulfonyl)- provides distinct solubility and reactivity characteristics, making it particularly valuable in specific industrial and research applications.
Properties
CAS No. |
68400-40-8 |
|---|---|
Molecular Formula |
C28H27N3O5S2 |
Molecular Weight |
549.7 g/mol |
IUPAC Name |
3-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]-4-(4-methylphenyl)sulfonylbenzenesulfonic acid |
InChI |
InChI=1S/C28H27N3O5S2/c1-3-31(20-22-7-5-4-6-8-22)24-13-11-23(12-14-24)29-30-27-19-26(38(34,35)36)17-18-28(27)37(32,33)25-15-9-21(2)10-16-25/h4-19H,3,20H2,1-2H3,(H,34,35,36) |
InChI Key |
IJJGDLXWIBIJMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid](/img/structure/B14467340.png)

![Benzenesulfonic acid, 4-[[ethyl[4-[[2-methoxy-4-[(2-methoxyphenyl)azo]-5-methylphenyl]azo]phenyl]amino]methyl]-, sodium salt](/img/structure/B14467361.png)


![4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]-](/img/structure/B14467382.png)


![4-([2,6'-Biquinolin]-2'-yl)aniline](/img/structure/B14467396.png)
![2,2'-Sulfonylbis[N-(propan-2-yl)benzamide]](/img/structure/B14467402.png)



